molecular formula C6H11NO3 B15316369 Methyl 2-(3-hydroxyazetidin-3-yl)acetate

Methyl 2-(3-hydroxyazetidin-3-yl)acetate

Cat. No.: B15316369
M. Wt: 145.16 g/mol
InChI Key: JWVPTMCTPFUOMU-UHFFFAOYSA-N
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Description

Methyl 2-(3-hydroxyazetidin-3-yl)acetate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-hydroxyazetidin-3-yl)acetate typically involves the reaction of azetidin-3-one with methyl 2-(dimethoxyphosphoryl)acetate under the Horner–Wadsworth–Emmons reaction conditions. This reaction yields methyl (azetidin-3-ylidene)acetate, which is then subjected to aza-Michael addition with NH-heterocycles to produce the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-hydroxyazetidin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted azetidine derivatives.

Scientific Research Applications

Methyl 2-(3-hydroxyazetidin-3-yl)acetate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules and pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of Methyl 2-(3-hydroxyazetidin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the azetidine ring play crucial roles in its binding affinity and activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-hydroxyazetidin-3-yl)acetate is unique due to its specific combination of functional groups, which provides a distinct reactivity profile and potential for diverse applications in research and industry.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

methyl 2-(3-hydroxyazetidin-3-yl)acetate

InChI

InChI=1S/C6H11NO3/c1-10-5(8)2-6(9)3-7-4-6/h7,9H,2-4H2,1H3

InChI Key

JWVPTMCTPFUOMU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1(CNC1)O

Origin of Product

United States

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